molecular formula C11H12ClN3O3 B3142184 Ethyl 2-(3-chloropyridin-2-yl)-5-oxopyrazolidine-3-carboxylate CAS No. 500011-88-1

Ethyl 2-(3-chloropyridin-2-yl)-5-oxopyrazolidine-3-carboxylate

Cat. No. B3142184
M. Wt: 269.68 g/mol
InChI Key: GWGIBEMOOVJUPI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, ethyl 2-(3-chloropyridin-2-yl)-5-oxo-pyrazolidine-3-carboxylate can be produced from ethyl 3-bromo-l- (3-chloropyridin-2-yl)-4,5- dihydro-lH-pyrazole-5-carboxylate through an oxidation reaction in an acetonitrile system .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed. For example, Ethyl 2-(3-chloropyridin-2-yl)acetate has a molecular formula of C9H10ClNO2 and a molecular weight of 199.63 g/mol .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the conversion of the hydrazine moiety in 2-hydrazinobenzothiazole to the pyrazole ring and further functionalization of the latter was realized .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, Ethyl 2-(3-chloropyridin-2-yl)acetate has a molecular weight of 199.63 g/mol, a XLogP3-AA of 1.7, a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 4 .

Scientific Research Applications

  • Pyrazole Derivatives

    • Field : Medicinal Chemistry, Drug Discovery, Agrochemistry, Coordination Chemistry, and Organometallic Chemistry .
    • Application : Pyrazoles have a wide range of applications in various fields of science. They are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
    • Methods : Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
    • Results : Pyrazoles have recently been the focus of many techniques, mostly because of their increasing popularity in several fields of science .
  • Pyrimidine Derivatives

    • Field : Medicinal Chemistry .
    • Application : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
    • Methods : To prepare libraries of novel heterocyclic compounds with potential biological activities, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized .
    • Results : Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .
  • Anthranilamide Compounds

    • Field : Insecticidal Chemistry .
    • Application : 1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate, a compound similar to the one you mentioned, is used for the preparation of certain anthranilamide compounds that are of interest as insecticidal compounds .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The outcomes of these applications are not specified in the source .
  • Insecticidal Compounds
    • Field : Insecticidal Chemistry .
    • Application : 1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate, a compound similar to the one you mentioned, is used for the preparation of certain anthranilamide compounds that are of interest as insecticidal compounds .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The outcomes of these applications are not specified in the source .
  • Insecticidal Compounds
    • Field : Insecticidal Chemistry .
    • Application : 1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate, a compound similar to the one you mentioned, is used for the preparation of certain anthranilamide compounds that are of interest as insecticidal compounds .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The outcomes of these applications are not specified in the source .

Future Directions

The future directions for the study of similar compounds involve the development of robust synthetic routes enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold, which is highly needed in medicinal and agricultural chemistry .

properties

IUPAC Name

ethyl 2-(3-chloropyridin-2-yl)-5-oxopyrazolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O3/c1-2-18-11(17)8-6-9(16)14-15(8)10-7(12)4-3-5-13-10/h3-5,8H,2,6H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWGIBEMOOVJUPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(=O)NN1C2=C(C=CC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201179032
Record name Ethyl 2-(3-Chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201179032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3-chloropyridin-2-yl)-5-oxopyrazolidine-3-carboxylate

CAS RN

500011-88-1
Record name Ethyl 2-(3-Chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=500011-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(3-Chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201179032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Pyrazolidinecarboxylic acid, 2-(3-chloro-2-pyridinyl)-5-oxo-, ethyl ester
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Synthesis routes and methods I

Procedure details

To a mixture of 20 g of 3-chloro-2-hydrazinopyridine, 56 ml of sodium ethoxide (a 21% solution in ethanol) and 75 ml of ethanol was added dropwise 27 ml of diethyl maleate. The resulting mixture was heated to reflux for 10 minutes. The reaction mixture was allowed to cool to 65° C., and 15 ml of acetic acid was poured into the mixture. The reaction mixture was allowed to cool to room temperature. After 190 ml of water was poured into the reaction mixture, the mixture was adjusted to pH 2 by an addition of 6N hydrochloric acid and then extracted with methyl tert-butyl ether three times. The organic layers were combined, washed with an aqueous saturated sodium chloride solution, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. Diethyl ether was added to the resulting residue, and a solid was collected by filtration to obtain 4.28 g of ethyl 2-(3-chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate of the formula:
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
56 mL
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reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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solvent
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
27 mL
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reactant
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0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
190 mL
Type
solvent
Reaction Step Four
Quantity
15 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A 2-L four-necked flask equipped with a mechanical stirrer, thermometer, addition funnel, reflux condenser, and nitrogen inlet was charged with absolute ethanol (250 mL) and an ethanolic solution of sodium ethoxide (21%, 190 mL, 0.504 mol). The mixture was heated to reflux at about 83° C. It was then treated with 3-chloro-2(1H)-pyridinone hydrazone (68.0 g, 0.474 mol). The mixture was re-heated to reflux over a period of 5 minutes. The yellow slurry was then treated dropwise with diethyl maleate (88.0 mL, 0.544 mol) over a period of 5 minutes. The reflux rate increased markedly during the addition. By the end of the addition all of the starting material had dissolved. The resulting orange-red solution was held at reflux for 10 minutes. After being cooled to 65° C. the reaction mixture was treated with glacial acetic acid (50.0 mL, 0.873 mol). A precipitate formed. The mixture was diluted with water (650 mL), causing the precipitate to dissolve. The orange solution was cooled in an ice bath. Product began to precipitate at 28° C. The slurry was held at about 2° C. for 2 hours. The product was isolated via filtration, washed with aqueous ethanol (40%, 3×50 mL), and then air-dried on the filter for about 1 hour. The title product compound was obtained as a highly crystalline, light orange powder (70.3 g, 55% yield). No significant impurities were observed by 1H NMR.
Quantity
190 mL
Type
reactant
Reaction Step One
Quantity
68 g
Type
reactant
Reaction Step Two
Quantity
88 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Quantity
650 mL
Type
solvent
Reaction Step Five
Quantity
250 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

A 2-L four-necked flask equipped with a mechanical stirrer, thermometer, addition funnel, reflux condenser, and nitrogen inlet was charged with absolute ethanol (250 mL) and an ethanolic solution of sodium ethoxide (21%, 190 mL, 0.504 mol). The mixture was heated to reflux at about 83° C. It was then treated with 3-chloro-2-hydrazinopyridine (68.0 g, 0.474 mol). The mixture was re-heated to reflux over a period of 5 minutes. The yellow slurry was then treated dropwise with diethyl maleate (88.0 mL, 0.544 mol) over a period of 5 minutes. The reflux rate increased markedly during the addition. By the end of the addition all of the starting material had dissolved. The resulting orange-red solution was held at reflux for 10 minutes. After being cooled to 65° C., the reaction mixture was treated with glacial acetic acid (50.0 mL, 0.873 mol). A precipitate formed. The mixture was diluted with water (650 mL), causing the precipitate to dissolve. The orange solution was cooled in an ice bath. Product began to precipitate at 28° C. The slurry was held at about 2° C. for 2 hours. The product was isolated via filtration, washed with aqueous ethanol (40%, 3×50 mL), then air-dried on the filter for about 1 hour. The title product compound was obtained as a highly crystalline, light orange powder (70.3 g, 55% yield). No significant impurities were observed by 1H NMR.
Quantity
190 mL
Type
reactant
Reaction Step One
Quantity
68 g
Type
reactant
Reaction Step Two
Quantity
88 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Quantity
650 mL
Type
solvent
Reaction Step Five
Quantity
250 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(3-chloropyridin-2-yl)-5-oxopyrazolidine-3-carboxylate
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Ethyl 2-(3-chloropyridin-2-yl)-5-oxopyrazolidine-3-carboxylate
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Ethyl 2-(3-chloropyridin-2-yl)-5-oxopyrazolidine-3-carboxylate
Reactant of Route 4
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Ethyl 2-(3-chloropyridin-2-yl)-5-oxopyrazolidine-3-carboxylate
Reactant of Route 5
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Ethyl 2-(3-chloropyridin-2-yl)-5-oxopyrazolidine-3-carboxylate
Reactant of Route 6
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Ethyl 2-(3-chloropyridin-2-yl)-5-oxopyrazolidine-3-carboxylate

Citations

For This Compound
2
Citations
ZN Hu, HB Yang, H Luo, B Li - Acta Crystallographica Section E …, 2011 - scripts.iucr.org
In the title compound, C5H5ClN2, a by-product in the synthesis of ethyl 2-(3-chloropyridin-2-yl)-5-oxopyrazolidine-3-carboxylate, the amine groups form intermolecular hydrogen-…
Number of citations: 4 scripts.iucr.org
J Wu, DD Xie, WL Shan, YH Zhao, W Zhang… - Chemical …, 2015 - degruyter.com
A series of anthranilic diamides with a hydrazone substructure was synthesised and characterised using 1 H NMR, 13 C NMR, IR and elemental analyses. The in vitro insecticidal …
Number of citations: 17 www.degruyter.com

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